3-Cycloheptyl-2-oxopropanoic acid
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Overview
Description
3-Cycloheptyl-2-oxopropanoic acid is an organic compound with the molecular formula C10H16O3 It is characterized by a cycloheptyl group attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-2-oxopropanoic acid typically involves the reaction of cycloheptanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptyl-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Cycloheptyl-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cycloheptyl-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-2-oxopropanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
3-Phenyl-2-oxopropanoic acid: Contains a phenyl group instead of a cycloheptyl group.
Uniqueness
3-Cycloheptyl-2-oxopropanoic acid is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-cycloheptyl-2-oxopropanoic acid |
InChI |
InChI=1S/C10H16O3/c11-9(10(12)13)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,12,13) |
InChI Key |
BIFCSYQEHUCSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CC(=O)C(=O)O |
Origin of Product |
United States |
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